molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

Cat. No. B1310983
CAS RN: 852180-70-2
M. Wt: 190.2 g/mol
InChI Key: KCLCEECIUZDIGI-UHFFFAOYSA-N
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Description

“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Heterocyclic Building Blocks

The compound “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a type of heterocyclic building block . Heterocyclic compounds are widely used in the field of medicinal chemistry due to their versatility and the unique properties they confer to pharmaceuticals .

Anti-Infective Agents

1,2,4-Oxadiazoles, such as “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol”, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

Antibacterial Activity

The compound has been used in studies to determine antibacterial activity . The solutions of the compound were irradiated at 365 nm for 10 min before adding the cell suspension .

Anticancer Evaluation

The compound “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” has been used in anticancer evaluations . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these evaluations .

Drug Discovery

Oxadiazoles, including “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol”, are important heterocyclic scaffolds in drug discovery . They are versatile and have been used in the synthesis of new chemical entities to act against microorganisms .

Mode of Action Studies

The compound has been used in studies to understand the mode of action of drugs against Trypanosoma cruzi cysteine protease cruzain . This involves molecular docking followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Mechanism of Action

Target of Action

1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may affect pathways related to microbial growth and survival.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may inhibit the growth of microbes, leading to their death.

Future Directions

The future directions for research on “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCEECIUZDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427627
Record name [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

CAS RN

852180-70-2
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.46 g of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (15.86 mmol) are dissolved in 50 ml of abs. THF in a 250 ml three-necked flask, and 0.691 g of LiBH4 (31.71 mmol) is subsequently introduced in portions with stirring at 0° C. under a nitrogen atmosphere, and the mixture is stirred without cooling for a further 20 h. For work-up, the reaction mixture is adjusted to pH 7 by slow dropwise addition of 1 N HCl with stirring, diluted with 100 ml of water and extracted 3× with 50 ml of dichloromethane. The combined organic phases are washed 1×100 ml of water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The purification is carried out by chromatography (50 g of silica gel/DCM+0-1% of MeOH). The product is crystallised from diethyl ether/petroleum ether; m.p. 57-58° C.
Quantity
3.46 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.691 g
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reactant
Reaction Step Two
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0 (± 1) mol
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100 mL
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